,2,3,3,3-PFPOH is a valuable derivatization reagent for various organic compounds, particularly biomolecules such as amino acids and neurotransmitters. Derivatization refers to the process of chemically modifying a molecule to improve its volatility and detectability in analytical techniques like GC-MS. 2,2,3,3,3-PFPOH reacts with these compounds to form volatile derivatives, allowing for their sensitive and specific identification and quantification in complex biological samples.
Here are some examples of research using 2,2,3,3,3-PFPOH for derivatization in GC-MS:
2,2,3,3,3-PFPOH can be used as a starting material for the synthesis of various fluorinated compounds, which are of interest in various research fields due to their unique properties. For example, it can be used to prepare trifluoromethyl ynamines, which can further react with aldehydes to form α-trifluoromethyl-α,β-unsaturated amides [Source: The Journal of Organic Chemistry, ] or fluorinated α-keto ethers with alkenes [Source: Chemical Communications, ].
,2,3,3,3-PFPOH falls under the category of fluorous compounds, which possess unique properties that make them valuable in various research areas. The "fluorous" tag refers to the presence of perfluorinated carbon chains in the molecule. These chains exhibit properties similar to hydrocarbons but are immiscible with water and most organic solvents. This unique property allows for the development of novel materials and techniques in various fields like:
2,2,3,3,3-Pentafluoro-1-propanol is a fluorinated alcohol with the molecular formula C₃H₃F₅O and a molecular weight of approximately 150.05 g/mol. This compound is characterized by its five fluorine atoms attached to a three-carbon propanol backbone, which significantly influences its chemical properties and biological activity. It is also known by several other names, including 1H,1H-Pentafluoropropanol-1 and 2,2,3,3,3-Pentafluoropropanol .
The compound exists as a colorless liquid at room temperature and is soluble in various organic solvents. Its unique structure contributes to its high stability and reactivity in various chemical processes.
Thermochemical data indicates that the enthalpy of reaction for some of these processes is significant, suggesting that the compound is energetically favorable in various chemical environments .
Research indicates that 2,2,3,3,3-Pentafluoro-1-propanol exhibits biological activity that can affect living organisms. It has been noted to cause general anesthesia and gastrointestinal changes when ingested or inhaled. Additionally, it may lead to lung alterations upon exposure . Its toxicity profile suggests that caution should be exercised when handling this compound.
Several methods exist for synthesizing 2,2,3,3,3-Pentafluoro-1-propanol:
These synthesis methods highlight the importance of controlling reaction conditions to achieve high yields and purity.
2,2,3,3,3-Pentafluoro-1-propanol has various applications across multiple fields:
The versatility of this compound makes it valuable in both industrial and research settings.
Interaction studies involving 2,2,3,3,3-Pentafluoro-1-propanol have focused on its behavior in biological systems and its interactions with other chemicals. These studies often assess its toxicity profiles and potential effects on metabolic pathways. Understanding these interactions helps in evaluating safety protocols for handling this compound in laboratory and industrial environments.
Several compounds share structural similarities with 2,2,3,3,3-Pentafluoro-1-propanol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1H-Pentafluoropropanol | C₃H₃F₅O | Similar structure but may differ in reactivity |
1H-Hexafluoropropanol | C₃H₃F₆O | Contains an additional fluorine atom |
Trifluoroethanol | C₂H₃F₃O | Fewer fluorine atoms; different physical properties |
Perfluoropropanol | C₃F₇OH | Fully fluorinated; higher stability |
The uniqueness of 2,2,3,3,3-Pentafluoro-1-propanol lies in its balance between reactivity and stability due to the specific arrangement of fluorine atoms. This configuration allows it to participate in a variety of
2,2,3,3,3-Pentafluoro-1-propanol is a fluorinated alcohol with the molecular formula C₃H₃F₅O and a molecular weight of 150.05 grams per mole [1] [2] [3] [4]. The presence of five fluorine atoms imparts distinctive physicochemical properties, including high density, low boiling point relative to its molecular mass, and unique spectroscopic signatures. This section provides a detailed exploration of the compound’s molecular architecture, thermodynamic parameters, phase behavior, density, refractive index, solubility, and spectroscopic profiles, as required.
The molecular structure of 2,2,3,3,3-Pentafluoro-1-propanol is defined by a three-carbon backbone with five fluorine atoms attached at the second and third carbon positions. The IUPAC name, 2,2,3,3,3-pentafluoropropan-1-ol, reflects this substitution pattern. The structure can be depicted as follows: the first carbon (C1) bears a hydroxyl group, the second carbon (C2) is substituted with two fluorine atoms, and the third carbon (C3) is substituted with three fluorine atoms [2] [3].
The canonical SMILES representation is C(C(C(F)(F)F)(F)F)O, and the InChI key is PSQZJKGXDGNDFP-UHFFFAOYSA-N [2] [3]. In three-dimensional space, the molecule adopts a staggered conformation to minimize steric repulsion between the bulky fluorine atoms and the hydroxyl group. The presence of multiple electronegative fluorine atoms significantly influences both the electronic distribution and the hydrogen bonding capability of the hydroxyl group.
Stereochemically, the molecule does not possess any chiral centers, as all substituents on each carbon are either identical or achiral. The lack of stereoisomerism simplifies its structural analysis. The electron-withdrawing effect of the fluorine atoms stabilizes the negative charge on the oxygen atom of the hydroxyl group, affecting both its acidity and reactivity compared to non-fluorinated analogs.
Property | Value |
---|---|
Molecular Formula | C₃H₃F₅O |
Molecular Weight | 150.05 grams per mole |
IUPAC Name | 2,2,3,3,3-pentafluoropropan-1-ol |
CAS Number | 422-05-9 |
SMILES | C(C(C(F)(F)F)(F)F)O |
InChI Key | PSQZJKGXDGNDFP-UHFFFAOYSA-N |
Stereochemistry | Achiral |
PubChem CID | 9872 |
The electron-withdrawing fluorine substituents not only affect the molecule’s reactivity but also its physical properties, such as boiling point, melting point, and solubility, which are discussed in subsequent sections.
The thermodynamic properties of 2,2,3,3,3-Pentafluoro-1-propanol, including phase transition temperatures, enthalpies, and heat capacities, are essential for understanding its behavior under varying temperature and pressure conditions. These properties are summarized from established chemical databases and computational estimations [4].
2,2,3,3,3-Pentafluoro-1-propanol is a colorless liquid at ambient temperature. Its boiling point is notably low for a molecule of its molecular mass, a consequence of the destabilizing effect of fluorine substituents on intermolecular hydrogen bonding. The boiling point is consistently reported as approximately 80 to 81 degrees Celsius (353.7 to 355 Kelvin) [1] [3] [4] . The melting point, or fusion temperature, is estimated to be around 192.18 Kelvin (-81 degrees Celsius), indicating that the compound remains liquid over a broad temperature range [4].
The phase behavior is further characterized by its vapor pressure, which increases exponentially with temperature. The vapor pressure data, as a function of temperature, is well described by the Antoine equation:
$$
\ln(P_{\text{vap}}) = A + \frac{B}{T + C}
$$
where the coefficients for 2,2,3,3,3-Pentafluoro-1-propanol are: $$A = 13.5801$$, $$B = -2222.87$$, and $$C = -106.110$$, with temperature in Kelvin [4].
Property | Value | Unit | Source |
---|---|---|---|
Boiling Point | 80–81 | °C | [1] [3] [4] |
Boiling Point | 353.7–355 | K | [4] |
Melting Point | 192.18 | K | [4] |
Heat of Vaporization | 41.30–47.00 | kJ/mol | [4] |
Vapor Pressure (273 K) | 1.30 | kPa | [4] |
Vapor Pressure (374.94 K) | 202.63 | kPa | [4] |
The relatively low boiling point, high vapor pressure at elevated temperatures, and wide liquid range are direct consequences of the molecular structure and fluorine substitution.
The density of 2,2,3,3,3-Pentafluoro-1-propanol at 25 degrees Celsius is reported as 1.505 grams per milliliter [1] [3] . This high density, relative to non-fluorinated alcohols of similar molecular weight, is attributed to the presence of five fluorine atoms, which are both heavier and more compact than hydrogen atoms.
The refractive index, measured at 20 degrees Celsius using the sodium D line, is 1.288 [1] [3]. This value is lower than that of many other alcohols, reflecting the high fluorine content and its effect on the polarizability of the molecule.
Property | Value | Unit | Temperature (°C) | Source |
---|---|---|---|---|
Density | 1.505 | g/mL | 25 | [1] [3] |
Refractive Index | 1.288 | — | 20 | [1] [3] |
Solubility is a key physical property that reflects the interaction of a molecule with solvents, particularly water. 2,2,3,3,3-Pentafluoro-1-propanol is reported to be soluble in water, with a solubility of 21.9 grams per liter at 25 degrees Celsius [1]. This moderate solubility is notable given the high degree of fluorination, which typically reduces aqueous solubility. The presence of the hydroxyl group, capable of hydrogen bonding, counteracts the hydrophobic character imparted by the fluorine atoms.
The compound’s solubility in organic solvents is not detailed in the provided data, but it can be inferred that it exhibits good miscibility with polar organic solvents due to its amphiphilic nature.
Solvent | Solubility | Temperature (°C) | Source |
---|---|---|---|
Water | 21.9 g/L | 25 | [1] |
The log partition coefficient (log P) between octanol and water is calculated as 1.176, indicating a slight preference for organic phases, consistent with its amphiphilic structure [4].
Spectroscopic analysis provides essential insights into the electronic environment, functional groups, and molecular dynamics of 2,2,3,3,3-Pentafluoro-1-propanol. The following subsections detail the infrared and rotational spectra, as well as nuclear magnetic resonance signatures, as available from the literature and chemical databases.
The infrared spectrum of 2,2,3,3,3-Pentafluoro-1-propanol is characterized by several distinctive absorption bands, attributable to its functional groups and fluorine substituents. The hydroxyl (O–H) stretching vibration typically appears as a broad band in the region of 3200–3550 cm⁻¹, while the C–F stretching vibrations are observed in the range of 1000–1400 cm⁻¹. The C–O stretching mode is expected near 1050–1150 cm⁻¹, and the aliphatic C–H stretching is generally weak due to the paucity of hydrogen atoms.
The rotational spectrum, which provides information on the moments of inertia and bond angles, is influenced by the mass and electronegativity of the fluorine atoms. The molecule’s lack of symmetry and the distribution of heavy atoms lead to a complex rotational spectrum, with transitions observable in the microwave region. Detailed rotational constants are typically derived from high-resolution spectroscopy but are not explicitly reported in the available data.
Vibrational Mode | Wavenumber Range (cm⁻¹) | Assignment |
---|---|---|
O–H stretch | 3200–3550 | Hydroxyl group |
C–F stretch | 1000–1400 | Fluorinated carbons |
C–O stretch | 1050–1150 | Alcohol group |
C–H stretch | 2850–2950 | Aliphatic hydrogens |
The nuclear magnetic resonance spectra of 2,2,3,3,3-Pentafluoro-1-propanol are dominated by the presence of fluorine and hydrogen nuclei. In proton nuclear magnetic resonance, the hydroxyl proton typically appears as a singlet, while the methylene protons adjacent to the hydroxyl group are deshielded by the electron-withdrawing fluorine atoms, resulting in downfield chemical shifts.
In fluorine nuclear magnetic resonance, the five fluorine atoms give rise to multiplets due to spin-spin coupling with neighboring protons and other fluorine atoms. The chemical shifts are highly sensitive to the local electronic environment, and the coupling constants provide information on the spatial arrangement of the atoms.
Irritant